泮托拉唑砜

描述

Pantoprazole is a substituted benzimidazole derivative and an irreversible proton pump inhibitor (PPI) used for the treatment of acid-related gastrointestinal diseases such as gastroesophageal reflux disease (GORD), duodenal and gastric ulcers, and Zollinger-Ellison syndrome. It functions by inhibiting the gastric (H+,K+)-ATPase, which is the final step in the acid secretion process of the stomach parietal cells .

Synthesis Analysis

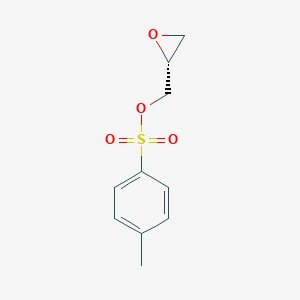

The synthesis of pantoprazole involves the formation of a cyclic sulfenamide from a (pyridylmethyl)sulfinyl]benzimidazole precursor, which is activated by acid. The introduction of specific substituents, such as a 3-methoxy group, has been shown to enhance the stability and potency of the resulting compounds. Pantoprazole was selected as a clinical candidate due to its high (H+,K+)-ATPase inhibitory activity and stability at neutral pH . An improved single-pot synthesis method has been developed to produce pantoprazole substantially free from sulfone impurity, which is a potential byproduct of the synthesis process . Additionally, (S)-pantoprazole can be prepared using a catalytic asymmetric oxidation reaction, yielding a product with high optical and chemical purity .

Molecular Structure Analysis

Pantoprazole's molecular structure is characterized by a pyridinyl-2-methylenesulfinyl-2-benzimidazole framework. The presence of different functional substituents on the benzimidazole ring system is critical for its pharmacological activity. The structural identification and characterization of pantoprazole's impurities have been conducted using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), with further confirmation by single crystal X-ray diffraction (XRD) studies .

Chemical Reactions Analysis

Pantoprazole inhibits the gastric H+/K(+)-ATPase by accumulating in the acid space generated by the pump and converting to a cationic sulfenamide, which then reacts with cysteines in the extracytoplasmic space of the enzyme. This binding blocks the conformation necessary for phosphorylation by ATP, thus inhibiting acid secretion . Pantoprazole's stability and reactivity are influenced by the pH, with a higher stability at moderately acidic pH values .

Physical and Chemical Properties Analysis

Pantoprazole has an absolute bioavailability of 77% when administered orally and exhibits linear pharmacokinetics. It is extensively metabolized in the liver, with a serum elimination half-life of about 1.1 hours. The pharmacokinetics are not significantly affected by renal failure or age, although there is a decreased rate of metabolism in patients with severe liver cirrhosis. Pantoprazole is also well-tolerated and has minimal potential for drug interactions . In addition to its medical applications, pantoprazole sodium has been tested as a corrosion inhibitor for zinc in acidic solutions, showing effective inhibition in 1M HClO4 . A kinetic spectrophotometric method has been developed for the analysis of pantoprazole in commercial dosage forms, based on the oxidation of pantoprazole with Fe(III) .

科学研究应用

改进的合成工艺

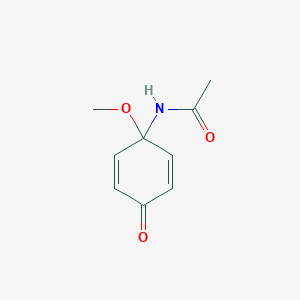

Mathad 等人(2004 年)的研究探索了一种改进的单锅合成泮托拉唑的方法,该方法可显著减少砜杂质的产生。本研究提出了一种简化的方法,通过最大程度地减少作为杂质产生的泮托拉唑砜,提高了泮托拉唑的纯度和收率,泮托拉唑是一种用于治疗胃酸相关疾病的药物(Mathad 等人,2004 年)。

动物模型中的药代动力学

史密斯等人(2021 年)研究了静脉注射后山羊体内的泮托拉唑及其代谢物泮托拉唑砜的药代动力学。该研究旨在了解该药物的代谢及其在治疗山羊瘤胃溃疡中的疗效,深入了解动物模型中泮托拉唑及其砜代谢物的药代动力学参数和代谢(史密斯等人,2021 年)。

肠溶性给药系统

拉芬等人(2006 年)讨论了通过喷雾干燥制备的负载钠泮托拉唑的肠溶性微粒的开发,强调了肠溶性递送系统对于泮托拉唑有效口服给药的必要性,因为它在胃壁细胞内激活。本研究重点介绍了在不同条件下生产泮托拉唑微粒的注意事项和结果,旨在实现最佳的包封效率和胃肠道耐受性(拉芬等人,2006 年)。

缓蚀性能

萨达维(2018 年)探讨了泮托拉唑钠作为酸性溶液中锌的缓蚀剂的潜力,证明了其在 1M HClO4 中的特别有效性。该研究深入了解了泮托拉唑钠在缓蚀中的化学相互作用和效率,这可能对其在医学用途之外的工业应用产生影响(萨达维,2018 年)。

安全和危害

Pantoprazole may cause some unwanted effects. Although not all of these side effects may occur, if they do occur they may need medical attention . It may be harmful if swallowed and is a possible carcinogen . Accidental ingestion may cause effects similar to those seen in clinical use . Adverse effects most commonly reported in clinical use include headache, diarrhea, nausea, and flatulence . It may cause a mild skin rash .

属性

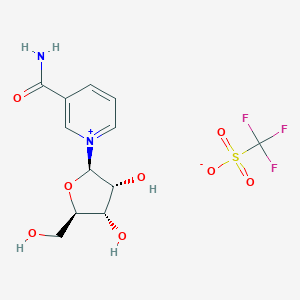

IUPAC Name |

6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O5S/c1-24-13-5-6-19-12(14(13)25-2)8-27(22,23)16-20-10-4-3-9(26-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJYMBZQIJDMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155666 | |

| Record name | 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pantoprazole Sulfone | |

CAS RN |

127780-16-9 | |

| Record name | 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127780169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANTOPRAZOLE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLW375VGE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B135021.png)

![7-Methylbenz[a]anthracene](/img/structure/B135024.png)

![Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI)](/img/structure/B135034.png)

![8-Methylbenz[a]anthracene](/img/structure/B135035.png)